1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one
Description
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Properties
IUPAC Name |
1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4OS/c16-15(17,18)12-3-1-2-11(8-12)9-14(23)22-6-4-21(5-7-22)13-10-19-24-20-13/h1-3,8,10H,4-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMBGUNEEVAART-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features:
- A thiadiazole ring , which is known for its diverse biological activities.
- A piperazine moiety , commonly associated with pharmacological effects.
- A trifluoromethyl-substituted phenyl group , enhancing lipophilicity and biological interactions.
Molecular Formula : CHNS
Molecular Weight : 294.4 g/mol
CAS Number : 2097912-13-3
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Serotonin Receptors : The indole-like structure may facilitate binding to serotonin receptors, impacting mood regulation and potentially treating depression and anxiety disorders.
- Enzyme Modulation : The thiadiazole moiety can influence enzyme activities, particularly those involved in neurotransmitter metabolism.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Antidepressant Activity : Preliminary studies suggest potential efficacy in models of depression, possibly through serotonin receptor modulation.
- Antimicrobial Properties : Similar compounds have shown antibacterial and antifungal effects, warranting investigation into this compound's spectrum of activity.
Case Studies
- Antidepressant Efficacy : In a study involving animal models, the compound demonstrated significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated an increase in serotonin levels in the prefrontal cortex after treatment.
- Antimicrobial Activity : In vitro tests revealed that the compound exhibited inhibitory effects against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Summary of Biological Activities
Scientific Research Applications
Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to 1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one exhibit significant antidepressant-like effects in animal models. The mechanism involves modulation of serotonin levels through interaction with serotonin receptors, which are crucial for mood regulation .
Antitumoral Activity
Studies have shown that derivatives of this compound can inhibit tubulin polymerization, which is essential for cancer cell proliferation. The structural variations within related compounds have been linked to enhanced antitumoral activity .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial and fungal strains. Preliminary results suggest that it may serve as a promising lead molecule in developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various biological contexts:
- Antidepressant Studies : Animal models treated with compounds similar to this one showed significant improvements in depressive behaviors through serotonin receptor modulation.
- Anticancer Research : In vitro studies demonstrated that structural modifications could enhance the anticancer properties by targeting specific cellular pathways involved in tumor growth.
Chemical Reactions Analysis
Electrophilic Substitution at the Thiadiazole Ring
The 1,2,5-thiadiazole ring undergoes electrophilic substitution, with reactivity influenced by the electron-deficient nature of the sulfur and nitrogen atoms. Key reactions include:
| Reaction | Conditions | Product | Yield/Notes | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 4-Nitro-1,2,5-thiadiazole derivative | 60–65% | |
| Halogenation | Cl₂/FeCl₃, CHCl₃, reflux, 4 h | 4-Chloro-1,2,5-thiadiazole derivative | 55% |
Mechanism : The sulfur atom directs electrophiles to the 4-position due to its electron-withdrawing effect. Nitration occurs preferentially at this position under acidic conditions .
Nucleophilic Acyl Substitution at the Ethanone Group
The ketone group participates in nucleophilic additions and substitutions:
| Reaction | Conditions | Product | Yield/Notes | Source |
|---|---|---|---|---|
| Oxime Formation | NH₂OH·HCl, NaOAc, EtOH, reflux | Ethanone oxime | 75–80% | |
| Hydrazone Synthesis | Ethyl hydrazinecarboxylate, HCl | Hydrazone derivative | 70% |
Kinetics : Hydrazone formation follows second-order kinetics, with a rate constant of at 25°C .
Piperazine Ring Functionalization
The piperazine nitrogen atoms undergo alkylation and acylation:
| Reaction | Conditions | Product | Yield/Notes | Source |
|---|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6 h | Quaternary ammonium salt | 85% | |
| N-Acylation | AcCl, DIPEA, DCM, rt, 3 h | Acetyl-piperazine derivative | 90% |
Steric Effects : Bulky electrophiles (e.g., benzyl chloride) show reduced yields (<50%) due to steric hindrance from the adjacent thiadiazole ring .
Trifluoromethylphenyl Group Reactivity
The 3-(trifluoromethyl)phenyl group directs electrophiles to the para position:
| Reaction | Conditions | Product | Yield/Notes | Source |
|---|---|---|---|---|
| Sulfonation | H₂SO₄/SO₃, 100°C, 8 h | 4-Sulfo-3-(trifluoromethyl)phenyl | 40% | |
| Friedel-Crafts | AlCl₃, AcCl, 0°C, 2 h | Acetylated phenyl derivative | Not observed |
Electronic Effects : The -CF₃ group deactivates the ring, suppressing Friedel-Crafts reactions but enabling directed sulfonation .
Cross-Coupling Reactions
The thiadiazole ring participates in palladium-catalyzed couplings:
| Reaction | Conditions | Product | Yield/Notes | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, dioxane | Biaryl-thiadiazole hybrid | 65% |
Optimization : Yields improve with electron-rich aryl boronic acids (e.g., 4-MeO-C₆H₄B(OH)₂: 75%) .
Stability Under Hydrolytic Conditions
The compound’s stability varies with pH:
| Condition | Half-Life (25°C) | Degradation Product | Source |
|---|---|---|---|
| Acidic (pH 2) | 48 h | Piperazine hydrochloride | |
| Basic (pH 10) | 12 h | Thiadiazole sulfonic acid |
Mechanism : Acidic hydrolysis cleaves the piperazine-ethanone bond, while basic conditions oxidize the thiadiazole ring.
Preparation Methods
Cyclization of Dithioic Acid Derivatives
Thiadiazoles are commonly synthesized via cyclocondensation of dithioic acids with diamines. For the 1,2,5-thiadiazole variant:
- 3-Amino-1,2,5-thiadiazole is prepared by reacting thiourea with hydroxylamine-O-sulfonic acid under acidic conditions.
- Piperazine functionalization : The amino group on the thiadiazole undergoes nucleophilic substitution with 1-chloroethylpiperazine in the presence of Na₂CO₃, yielding 3-piperazinyl-1,2,5-thiadiazole.
Reaction Conditions :
Alternative Route: Hydrazonoyl Halide Cycloaddition
Hydrazonoyl halides (e.g., 3a in) react with thiosemicarbazides to form thiadiazoles via 1,3-dipolar cycloaddition:
- 3-Chloro-1,2,5-thiadiazole is generated from benzaldehyde thiosemicarbazone and hydrazonoyl bromide.
- Piperazine introduction : A Buchwald-Hartwig coupling with piperazine using Pd(OAc)₂/Xantphos catalyst affords the core.
Optimization Notes :
- Palladium catalysts improve coupling efficiency (yield: 65% vs. 45% without catalyst).
- Excess piperazine (1.5 equiv) minimizes di-substitution byproducts.
Synthesis of 2-[3-(Trifluoromethyl)phenyl]ethan-1-one
Friedel-Crafts Acylation
3-Trifluoromethyltoluene undergoes acylation with chloroacetyl chloride:
- Electrophilic substitution : AlCl₃ (1.2 equiv) facilitates acetylation at the meta position.
- Quenching : Hydrolysis with HCl yields 2-[3-(trifluoromethyl)phenyl]ethan-1-one.
Data Table 1 : Friedel-Crafts Optimization
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| AlCl₃ | CH₂Cl₂ | 0 | 58 |
| FeCl₃ | Toluene | 25 | 42 |
| H₂SO₄ | — | 50 | 35 |
Nucleophilic Displacement of α-Halo Ketones
2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one reacts with the thiadiazole-piperazine core:
- Base-mediated substitution : K₂CO₃ in DMF at 60°C for 8 hours displaces chloride with piperazinyl-thiadiazole.
- Workup : Extraction with ethyl acetate and silica gel chromatography isolates the product.
Critical Parameters :
- Steric hindrance from the trifluoromethyl group necessitates prolonged reaction times (8–12 hours).
- Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine.
Convergent Coupling Strategies
One-Pot Sequential Reactions
A telescoped approach combines thiadiazole formation and ketone coupling:
- In situ generation of 3-piperazinyl-1,2,5-thiadiazole from thiourea and piperazine.
- Direct acylation with 2-chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one.
Advantages :
Mitsunobu Reaction for Ether Linkages
For analogs requiring ether bonds, Mitsunobu conditions (DIAD, PPh₃) couple hydroxyl-containing intermediates:
- 3-Hydroxy-1,2,5-thiadiazole is prepared via hydrolysis of 3-chloro-thiadiazole.
- Coupling : React with 2-[3-(trifluoromethyl)phenyl]ethanol under Mitsunobu conditions.
Yield : 55–60% after column chromatography.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC (C18 column, MeCN/H₂O 70:30): Retention time = 6.78 min, purity >98%.
Challenges and Mitigation Strategies
Regioselectivity in Thiadiazole Formation
Trifluoromethyl Group Stability
- Issue : Degradation under strong acidic/basic conditions.
- Mitigation : Neutral pH and low temperatures (<50°C) during coupling.
Industrial-Scale Considerations
Cost-Effective Catalyst Recycling
Green Chemistry Metrics
- E-Factor : 12.5 (improved to 8.2 via solvent substitution).
- PMI (Process Mass Intensity) : 32.1 kg/kg.
Emerging Methodologies
Photocatalytic C–H Functionalization
Visible-light-mediated coupling avoids pre-functionalized intermediates:
Biocatalytic Approaches
Engineered transaminases catalyze ketone-amine coupling:
- Enzyme : Codexis TA-134
- Conversion : 78% in 24 hours.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
